(R)-1-(4-Cyclopropylphenyl)ethanamine (R)-1-(4-Cyclopropylphenyl)ethanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17239539
InChI: InChI=1S/C11H15N/c1-8(12)9-2-4-10(5-3-9)11-6-7-11/h2-5,8,11H,6-7,12H2,1H3/t8-/m1/s1
SMILES:
Molecular Formula: C11H15N
Molecular Weight: 161.24 g/mol

(R)-1-(4-Cyclopropylphenyl)ethanamine

CAS No.:

Cat. No.: VC17239539

Molecular Formula: C11H15N

Molecular Weight: 161.24 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-(4-Cyclopropylphenyl)ethanamine -

Specification

Molecular Formula C11H15N
Molecular Weight 161.24 g/mol
IUPAC Name (1R)-1-(4-cyclopropylphenyl)ethanamine
Standard InChI InChI=1S/C11H15N/c1-8(12)9-2-4-10(5-3-9)11-6-7-11/h2-5,8,11H,6-7,12H2,1H3/t8-/m1/s1
Standard InChI Key ZALZLSQMLQNUNA-MRVPVSSYSA-N
Isomeric SMILES C[C@H](C1=CC=C(C=C1)C2CC2)N
Canonical SMILES CC(C1=CC=C(C=C1)C2CC2)N

Introduction

Chemical Structure and Stereochemical Features

The molecular formula of (R)-1-(4-Cyclopropylphenyl)ethanamine is C11_{11}H15_{15}N, with a molecular weight of 161.24 g/mol. The compound features a cyclopropyl group attached to the para position of a phenyl ring, which is further connected to an ethanamine moiety. The chiral center at the ethylamine side chain confers stereochemical specificity, making the R-enantiomer distinct in its interactions with biological targets or chiral environments .

Structural Analysis

X-ray crystallography data for analogous compounds, such as (R)-1-(4-pentylphenyl)ethanamine (C13_{13}H21_{21}N), reveals that the cyclopropyl group introduces steric and electronic effects that influence molecular conformation. The cyclopropane ring’s angle strain (60° bond angles) enhances reactivity compared to larger cycloalkanes, potentially increasing the compound’s susceptibility to ring-opening reactions .

Spectroscopic Characterization

  • Infrared (IR) Spectroscopy: Key absorption bands include N–H stretches (~3300 cm1^{-1}), C–H stretches from the cyclopropane (~3000 cm1^{-1}), and aromatic C=C vibrations (~1600 cm1^{-1}) .

  • Nuclear Magnetic Resonance (NMR):

    • 1^1H NMR: Aromatic protons resonate at δ 6.8–7.2 ppm, while the cyclopropyl protons appear as a multiplet near δ 1.0–1.5 ppm. The methyl group adjacent to the amine (CH3_3) shows a doublet at δ 1.2 ppm due to coupling with the NH2_2 group .

    • 13^{13}C NMR: The cyclopropyl carbons are observed at δ 10–15 ppm, and the quaternary carbon attached to the phenyl ring appears at δ 40–45 ppm .

Synthesis and Chiral Resolution

The synthesis of (R)-1-(4-Cyclopropylphenyl)ethanamine can be achieved through modifications of established routes for similar arylalkylamines.

Reductive Amination

A widely used method involves the reductive amination of 4-cyclopropylacetophenone with a chiral amine auxiliary. For example:

  • Condensation: React 4-cyclopropylacetophenone with (R)-α-methylbenzylamine in toluene under Dean-Stark conditions to form a Schiff base .

  • Reduction: Treat the intermediate with sodium borohydride (NaBH4_4) or hydrogen gas (H2_2) over a palladium catalyst to yield the amine .

  • Resolution: Separate enantiomers via chiral chromatography or diastereomeric salt formation using tartaric acid derivatives .

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic 1-(4-Cyclopropylphenyl)ethanamine has been reported for analogous compounds, achieving enantiomeric excess (ee) >99% .

Process Optimization

Critical parameters for scalability include:

  • Catalyst Selection: Palladium on carbon (Pd/C) or Raney nickel for hydrogenation.

  • Temperature: 60–80°C for condensation; ambient temperature for reduction.

  • Solvent Systems: Toluene or ethanol for optimal yield and purity .

Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight161.24 g/molComputed via PubChem
Boiling Point~210–220°C (est.)Analogous to
Density1.05±0.1 g/cm3^3Estimated from
LogP (Partition Coefficient)2.1 (est.)Calculated using ChemAxon
SolubilitySlightly soluble in water; soluble in ethanol, dichloromethaneExperimental analogs

Applications in Pharmaceutical Chemistry

Chiral Auxiliary

(R)-1-(4-Cyclopropylphenyl)ethanamine serves as a chiral auxiliary in asymmetric synthesis, enabling the production of enantiomerically pure amines for drugs such as sitagliptin and elarofiban . Its cyclopropyl group enhances metabolic stability compared to linear alkyl chains, a feature critical for drug candidates .

Intermediate in API Synthesis

The compound is a precursor to CXCR4 antagonists and taxane derivatives, where stereochemical purity (>99% ee) is essential for biological activity .

Future Directions

Further research should explore:

  • Catalytic Asymmetric Synthesis: Developing transition-metal catalysts for enantioselective amination.

  • Biological Activity Screening: Investigating antimicrobial or anticancer properties.

  • Green Chemistry Approaches: Solvent-free reactions or biocatalytic methods to enhance sustainability.

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